2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate
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Overview
Description
2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate is an organic compound that features a pyrrolidine ring attached to a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate typically involves the reaction of 4-tert-butylbenzaldehyde with pyrrolidine-1-carbodithioic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification through crystallization or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can interact with metal ions, forming complexes that may exhibit biological activity. The pyrrolidine ring can also participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Known for its coordination with transition metals.
2-Benzylpyridine: Similar structure but with a benzyl group instead of a tert-butyl group.
2-Benzoylpyridine: Contains a benzoyl group, offering different reactivity.
Uniqueness
2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H23NOS2 |
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Molecular Weight |
321.5 g/mol |
IUPAC Name |
[2-(4-tert-butylphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C17H23NOS2/c1-17(2,3)14-8-6-13(7-9-14)15(19)12-21-16(20)18-10-4-5-11-18/h6-9H,4-5,10-12H2,1-3H3 |
InChI Key |
HMQVBJHVQOAYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CSC(=S)N2CCCC2 |
Origin of Product |
United States |
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